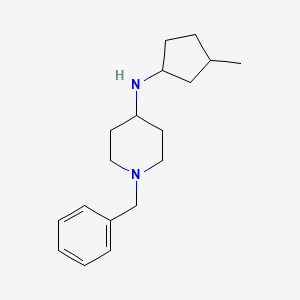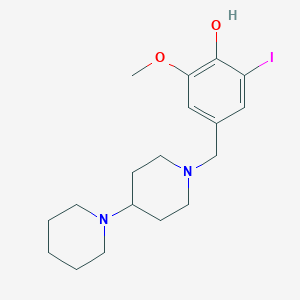![molecular formula C16H12BrFN2O2 B5022737 1-(4-bromophenyl)-3-[(4-fluorophenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5022737.png)
1-(4-bromophenyl)-3-[(4-fluorophenyl)amino]-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-bromophenyl)-3-[(4-fluorophenyl)amino]-2,5-pyrrolidinedione is a chemical compound that is commonly referred to as BFA. It is a pyrrolidinedione derivative that has been synthesized for various scientific research applications. BFA has been found to exhibit potent biological activities, making it a valuable tool for studying different biochemical and physiological processes.
作用機序
BFA inhibits the function of ARF by binding to its guanine nucleotide exchange factor (GEF) and preventing the exchange of GDP for GTP. This results in the inhibition of vesicular trafficking and membrane fusion. BFA also inhibits the activity of DPP-IV by binding to its active site and preventing the cleavage of dipeptides from the N-terminus of proteins.
Biochemical and Physiological Effects:
BFA has been found to have various biochemical and physiological effects. For example, BFA has been found to inhibit the secretion of insulin from pancreatic beta cells by inhibiting the function of ARF. BFA has also been found to inhibit the migration and invasion of cancer cells by inhibiting the activity of DPP-IV.
実験室実験の利点と制限
BFA has several advantages for lab experiments. It is a potent inhibitor of ARF and DPP-IV, making it a valuable tool for studying these proteins. BFA is also relatively easy to synthesize, allowing for large-scale production. However, BFA has some limitations. It is not selective for ARF or DPP-IV and can inhibit other proteins and enzymes. BFA also has a short half-life, which can limit its effectiveness in certain experiments.
将来の方向性
There are several future directions for research on BFA. One area of research could be to develop more selective inhibitors of ARF and DPP-IV that do not have the limitations of BFA. Another area of research could be to study the effects of BFA on other proteins and enzymes to identify new biological pathways and targets. Additionally, BFA could be used in combination with other compounds to study synergistic effects on different biological processes.
合成法
The synthesis of BFA involves several steps. First, 4-bromobenzaldehyde is reacted with malonic acid in the presence of ammonium acetate to form 4-bromo-2-oxo-2H-chromene-3-carboxylic acid. This compound is then reacted with 4-fluoroaniline in the presence of triethylamine to form 4-(4-fluorophenylamino)-2-oxo-2H-chromene-3-carboxylic acid. Finally, the pyrrolidinedione ring is formed by reacting this compound with phthalic anhydride in the presence of acetic anhydride and sulfuric acid.
科学的研究の応用
BFA has been used extensively in scientific research due to its ability to inhibit certain enzymes and proteins. For example, BFA has been found to inhibit the function of ADP-ribosylation factor (ARF), a protein that is involved in vesicular trafficking and membrane fusion. BFA has also been found to inhibit the activity of certain enzymes, such as dipeptidyl peptidase IV (DPP-IV), which is involved in glucose metabolism.
特性
IUPAC Name |
1-(4-bromophenyl)-3-(4-fluoroanilino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrFN2O2/c17-10-1-7-13(8-2-10)20-15(21)9-14(16(20)22)19-12-5-3-11(18)4-6-12/h1-8,14,19H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYCPYKXUWEQNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[5-(4-bromophenyl)-1H-pyrazol-3-yl]-5-methylphenol](/img/structure/B5022660.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-chlorobenzamide](/img/structure/B5022664.png)
![N-{4-[(3-chloro-4-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5022667.png)
![2-[(phenylsulfonyl)amino]-1,3-benzothiazol-6-yl thiocyanate](/img/structure/B5022673.png)

![N,N-diethyl-N'-methyl-N'-[4-(methylthio)benzyl]-1,2-ethanediamine](/img/structure/B5022681.png)
![N-[4-(aminocarbonyl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B5022688.png)

![4-(2-{5-[(4-chlorophenyl)thio]-2-furyl}-1-cyanovinyl)benzoic acid](/img/structure/B5022700.png)
![N-({[4-(1,3-benzothiazol-2-yl)benzyl]amino}carbonothioyl)-2-(4-chlorophenyl)acetamide](/img/structure/B5022707.png)
![2-(4-methoxyphenyl)-2-oxoethyl 4-[(2,3-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B5022730.png)
![2-(4-butoxyphenyl)-4,4,7-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B5022742.png)
![N-(2-ethoxyphenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5022768.png)